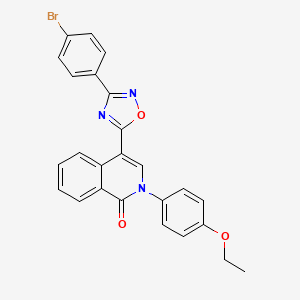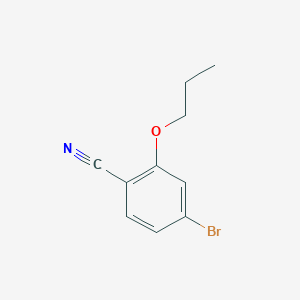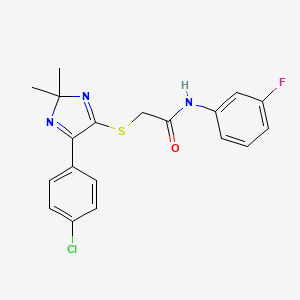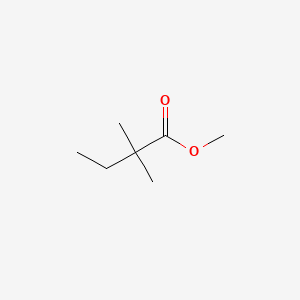![molecular formula C27H23N3O5 B2771081 2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1206988-49-9](/img/structure/B2771081.png)
2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C27H23N3O5 and its molecular weight is 469.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties and Mechanisms
IsoCombretaQuinolines (IsoCoQuines), derivatives similar to the mentioned compound, have shown potent anticancer properties. These compounds, including ones with a 2-substituted-quinoline replacing the 3,4,5-trimethoxyphenyl ring, exhibit significant cytotoxic activity against various human cancer cell lines. They function as tubulin assembly inhibitors, with certain analogs causing cell cycle arrest in the G2/M phase. Docking studies indicate these compounds bind similarly to known anticancer agents at the colchicine binding site of tubulin, suggesting a mechanism for their anticancer effects (Khelifi et al., 2017).
Antitumor Activity
Derivatives of the isoquinoline class, such as 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, have been evaluated for their antitumor potential. Some compounds in this series demonstrated significant cytotoxicity against various tumor cell lines, with specific analogs showing comparable or superior efficacy to clinical cytostatic agents in preclinical models. This highlights the potential for developing new therapeutic agents based on the isoquinoline scaffold for cancer treatment (Houlihan et al., 1995).
Synthesis and Evaluation of Quinazolinone Analogues
A study on the synthesis and antitumor activity of 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives with a trimethoxyphenyl moiety, revealed compounds with broad-spectrum antitumor activity. These compounds were found to be more potent than the control, 5-fluorouracil, against certain cancer cell lines. This indicates the effectiveness of structural modifications in enhancing the antitumor potential of isoquinoline derivatives (Al-Suwaidan et al., 2016).
Antimicrobial and Antioxidant Activities
Investigations into indolo[3,2-c]isoquinoline derivatives synthesized from the compound have revealed promising antimicrobial and antioxidant properties. Some derivatives exhibited potent activity against various bacterial and fungal strains, alongside significant radical scavenging and metal chelating activities. These findings suggest potential applications in combating microbial infections and oxidative stress (Verma, 2018).
Propiedades
IUPAC Name |
2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5/c1-16-8-7-9-18(12-16)30-15-21(19-10-5-6-11-20(19)27(30)31)26-28-25(29-35-26)17-13-22(32-2)24(34-4)23(14-17)33-3/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKHTTIBBZJOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N'-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B2770998.png)

![6,8-Dichloro-2-(4-methylpiperazino)benzo[cd]indole](/img/structure/B2771000.png)
![4-(dimethylamino)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2771001.png)
![N-(3-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2771002.png)



![N-{[2,4'-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2771010.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-nitrobenzamide](/img/structure/B2771011.png)


![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine](/img/structure/B2771018.png)
